molecular formula C9H8FN3 B8787313 2-Fluoro-4-(1h-pyrazol-1-yl)aniline

2-Fluoro-4-(1h-pyrazol-1-yl)aniline

Cat. No.: B8787313
M. Wt: 177.18 g/mol
InChI Key: GKCUQHZHHMDPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(1H-pyrazol-1-yl)aniline is a fluorinated aromatic amine featuring a pyrazole substituent at the para position relative to the amino group and a fluorine atom at the ortho position. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of fluorine and the pyrazole moiety, which can modulate reactivity, solubility, and binding affinity.

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

2-fluoro-4-pyrazol-1-ylaniline

InChI

InChI=1S/C9H8FN3/c10-8-6-7(2-3-9(8)11)13-5-1-4-12-13/h1-6H,11H2

InChI Key

GKCUQHZHHMDPMP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline (CAS 1014020-15-5):
    The nitro group at the 2-position introduces strong electron-withdrawing effects, significantly reducing the electron density of the aromatic ring compared to the fluorine-substituted target compound. This alters reactivity in electrophilic substitution reactions and may reduce stability under reducing conditions .
  • 2-Methyl-4-(1H-pyrazol-1-yl)aniline (CAS 102792-04-1):
    The methyl group at the 2-position provides steric hindrance and mild electron-donating effects, which contrast with the electron-withdrawing fluorine in the target compound. This substitution pattern may influence solubility and crystallization behavior .

Thermodynamic and Reactivity Profiles

DFT studies on related compounds (e.g., 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline) using the MN15L functional and def2-TZVP basis set reveal that substituents on the pyrazole ring significantly affect Gibbs free energy and enthalpy. For instance:

  • Methyl or trifluoromethyl groups on pyrazole increase steric bulk, raising activation barriers for reactions involving the aniline amino group .
  • Fluorine substituents on the aromatic ring lower the pKa of the amino group due to electron withdrawal, enhancing nucleophilicity in specific reaction conditions .

Purity and Analytical Data

Compound Name CAS Number Molecular Weight (g/mol) Purity Category
4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline 1014020-15-5 222.18 ≥95% N/A
2-Methyl-4-(1H-pyrazol-1-yl)aniline 102792-04-1 173.22 N/A N/A
3-Fluoro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline 1006468-65-0 245.18 ≥95% D5
4-[3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline N/A 253.31 ≥95% N/A

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